![molecular formula C34H42S4 B1382381 4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene CAS No. 1352642-35-3](/img/structure/B1382381.png)
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene”, also known as BDTT, is a compound with the molecular formula C34H42S4 . It has been used for the synthesis of small molecules and low band gap polymer semiconductors such as PTB7, PCE10, and PBDB-T (PCE12) for OFETs, OLED, PLED, OPV applications .
Molecular Structure Analysis
BDTT has a complex molecular structure. The compound is composed of two ethylhexyl alkyl side chains, with fused thiophenes and thiophenes as electron-rich pendants .
Chemical Reactions Analysis
BDTT has been used in the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups . This study demonstrated that the A1–A2-type copolymer possesses the potential to supersede the D–A-type copolymer and A–A-type homopolymer .
Physical And Chemical Properties Analysis
BDTT has a molecular weight of 579.0 g/mol . It has a high XLogP3-AA value of 14.2, indicating that it is highly lipophilic . It has no hydrogen bond donors and four hydrogen bond acceptors .
科学的研究の応用
Photocatalytic Hydrogen Evolution
BDTT has been used in the construction of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers for highly efficient photocatalytic hydrogen evolution . The study reported a sulfide oxidation tuning approach in BDTT, which resulted in high photocatalytic activities .
Solar Cells
BDTT is used in the fabrication of all-polymer solar cells . Ternary blend solar cells composed of BDTT had a power conversion efficiency (PCE) of 3.2%, which is about a 50%–140% enhancement compared with the binary blend devices .
Organic Field-Effect Transistors (OFETs)
BDTT has been used for the synthesis of low band gap polymer semiconductors such as PTB7, PCE10 and PBDB-T (PCE12) for OFET applications .
Organic Light Emitting Diodes (OLEDs)
BDTT is also used in the synthesis of polymers for OLED applications .
Polymer Light Emitting Diodes (PLEDs)
BDTT is used in the synthesis of polymers for PLED applications .
Organic Photovoltaics (OPVs)
BDTT is used in the synthesis of polymers for OPV applications .
作用機序
Target of Action
The primary target of 4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene is the process of photocatalytic hydrogen evolution . This compound is used in the construction of sulfone-based dual acceptor copolymers, which are used as polymeric photocatalysts .
Mode of Action
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene interacts with its targets by acting as an electron-rich pendant . It is used in a sulfide oxidation tuning approach for constructing a series of sulfone-based dual acceptor copolymers . The sulfone group in these copolymers can act as an electron-output site due to its strong electron-withdrawing ability .
Biochemical Pathways
The compound affects the pathway of photocatalytic hydrogen evolution by water splitting . The introduction of the sulfone group into the copolymers enhances the efficiency of this pathway .
Pharmacokinetics
It is known that the compound offers good solubility for the synthesis of polymer chains , which could potentially impact its bioavailability.
Result of Action
The introduction of 4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene into the copolymers results in high photocatalytic activities . The resulting polymer displayed high photocatalytic activities under visible-light illumination .
Action Environment
The action, efficacy, and stability of 4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene are influenced by environmental factors such as light. The compound shows high photocatalytic activities under visible-light illumination .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42S4/c1-5-9-11-23(7-3)21-25-13-15-29(37-25)31-27-17-19-36-34(27)32(28-18-20-35-33(28)31)30-16-14-26(38-30)22-24(8-4)12-10-6-2/h13-20,23-24H,5-12,21-22H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTCBLBIVSUXIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=CC=C(S1)C2=C3C=CSC3=C(C4=C2SC=C4)C5=CC=C(S5)CC(CC)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the molecular structure of BDT?
A1: BDT is a conjugated molecule comprising a central benzo[1,2-b:4,5-b']dithiophene (BDT) core flanked by two thiophene rings. Each thiophene ring is further substituted with a 2-ethylhexyl side chain, enhancing solubility in organic solvents.
Q2: Why are the 2-ethylhexyl side chains important in BDT's structure?
A2: The 2-ethylhexyl side chains play a crucial role in enhancing BDT's solubility in organic solvents. [] This increased solubility is essential for solution processing techniques commonly employed in the fabrication of organic electronic devices, including OSCs.
Q3: How does the position of the bithiophene unit affect the properties of BDT-based small molecules?
A3: Research indicates that changing the position of the bithiophene unit in BDT-based small molecules can significantly impact their optoelectronic properties, morphology, and ultimately, their photovoltaic performance. [] For instance, placing the bithiophene unit at the end of benzo[c][1,2,5]thiadiazole (BT) units, as opposed to between BDT and BT units, leads to broader absorption and an elevated HOMO energy level. []
Q4: How does the solution aggregation of BDT relate to the properties of its corresponding films?
A4: The aggregation of BDT in solution directly impacts the crystallinity and morphology of its corresponding films. [] Understanding this relationship is crucial for optimizing film formation conditions to enhance the performance of organic electronic devices.
Q5: What role does BDT typically play in organic solar cells?
A5: BDT often serves as a building block for donor materials in OSCs. [, , , , , , , , , , , , , , , , , , , , , , , , ] Its electron-rich nature allows it to efficiently donate electrons upon excitation by light.
Q6: How does BDT contribute to the efficiency of organic solar cells?
A6: BDT-based donor materials can form efficient bulk heterojunctions (BHJs) with suitable acceptor materials, facilitating efficient exciton dissociation and charge transport within the active layer of OSCs. [, , ] The choice of acceptor material and processing conditions significantly influence the overall device performance.
Q7: Can you provide an example of a successful BDT-based donor polymer for OSCs?
A7: Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene)-co-(1,3-di(5-thiophene-2-yl)-5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione)], commonly known as PBDB-T, is a widely studied BDT-based donor polymer demonstrating impressive performance in OSCs, particularly when paired with non-fullerene acceptors. [, , , , , , , , , , , , , , ]
Q8: How does BDT's interaction with acceptor materials influence OSC performance?
A8: The nature of BDT's interaction with acceptor materials, such as fullerene derivatives or non-fullerene acceptors, dictates the morphology and charge transfer dynamics at the donor-acceptor interface. [, , , ] This interface plays a critical role in exciton dissociation, charge transport, and ultimately, the overall efficiency of the OSC.
Q9: What are the advantages of using non-fullerene acceptors with BDT-based donors in OSCs?
A9: Non-fullerene acceptors offer several advantages over fullerene-based acceptors, including tunable energy levels, strong absorption in the visible region, and improved stability. [, , , , , , ] This has led to the development of highly efficient and stable OSCs using BDT-based donors paired with non-fullerene acceptors.
Q10: How does the molecular weight of a BDT-based polymer affect its performance in OSCs?
A10: Studies on poly[4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b;4,5-b']dithiophene-2,6-diyl-alt-(4-(2-ethylhexanoyl)-thieno[3,4-b]thiophene)-2-6-diyl] (PTB7-Th) have shown that molecular weight significantly impacts charge transport properties in OSCs. [] While higher molecular weight polymers generally exhibit higher mobility, the polymer with a molecular weight of 100 kDa demonstrated the highest mobility due to reduced charge trapping. []
Q11: Can interfacial engineering further enhance the performance of BDT-based OSCs?
A11: Yes, incorporating appropriate interfacial layers between the electrodes and active layer can optimize energy level alignment, improve charge extraction, and enhance the stability of BDT-based OSCs. [, , ]
Q12: Has BDT been explored for applications other than organic solar cells?
A12: Yes, the unique properties of BDT have led to its investigation in other organic electronic devices. For instance, BDT derivatives have been incorporated into organic optoelectronic synaptic transistors with adjustable critical flicker fusion frequency for dynamic vision applications. []
Q13: What are some of the challenges associated with using BDT in organic electronics?
A13: Despite its promise, BDT faces challenges related to its stability under prolonged exposure to light and oxygen. [] Researchers are actively developing strategies to improve its stability, such as encapsulation techniques and the use of more stable acceptor materials.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

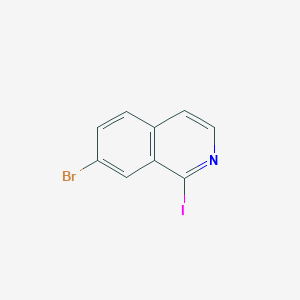
![5-Bromo-2H-spiro[benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B1382299.png)
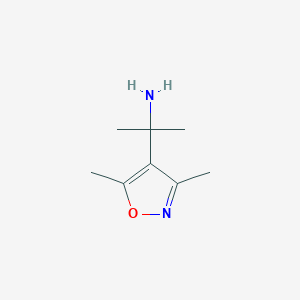
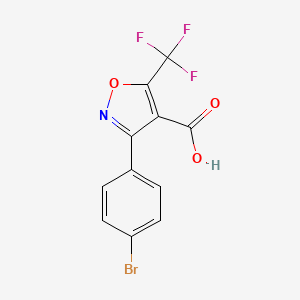
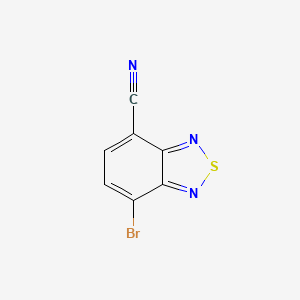
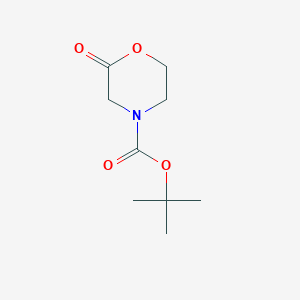

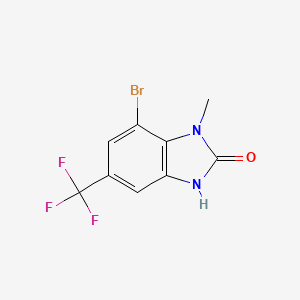

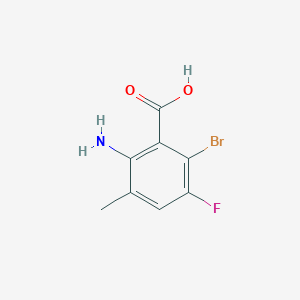

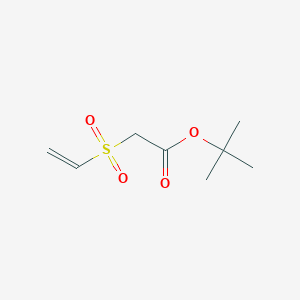
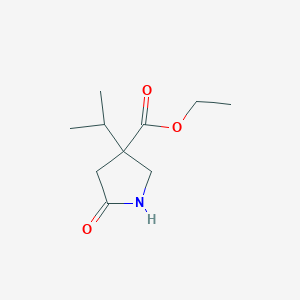
![1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1382321.png)